molecular formula C20H16Cl2F3N5 B609919 Pexidartinib hydrochloride CAS No. 2040295-03-0

Pexidartinib hydrochloride

Cat. No.: B609919
CAS No.: 2040295-03-0
M. Wt: 454.3 g/mol
InChI Key: CJLUYLRKLUYCEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pexidartinib hydrochloride involves multiple steps, starting with the preparation of the core pyridine structure. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common solvents and reagents used include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 .

Chemical Reactions Analysis

Types of Reactions: Pexidartinib hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dechlorinated products .

Scientific Research Applications

Pexidartinib hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with receptors.

    Biology: Investigated for its role in inhibiting the colony-stimulating factor-1 receptor pathway and its effects on cell proliferation.

    Medicine: Approved for the treatment of tenosynovial giant cell tumor and being investigated for other malignancies.

    Industry: Used in the development of new therapeutic agents targeting kinase pathways

Mechanism of Action

Pexidartinib hydrochloride exerts its effects by selectively inhibiting the colony-stimulating factor-1 receptor (CSF-1R), which is involved in the proliferation and survival of tumor-associated macrophages. By blocking this receptor, this compound reduces the recruitment and activation of macrophages, thereby inhibiting tumor growth and progression .

Comparison with Similar Compounds

Pexidartinib hydrochloride is unique in its selective inhibition of the colony-stimulating factor-1 receptor. Similar compounds include:

This compound stands out due to its specific targeting of the colony-stimulating factor-1 receptor, making it particularly effective for the treatment of tenosynovial giant cell tumor .

Properties

IUPAC Name

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N5.ClH/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24;/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLUYLRKLUYCEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001026483
Record name Pexidartinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2040295-03-0
Record name Pexidartinib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2040295030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pexidartinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEXIDARTINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS6WAI3XN7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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